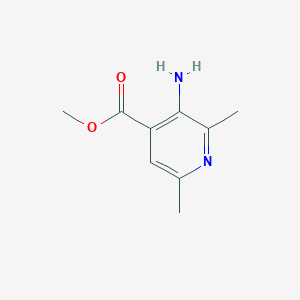

Methyl 3-amino-2,6-dimethylpyridine-4-carboxylate

Description

Methyl 3-amino-2,6-dimethylpyridine-4-carboxylate is a heterocyclic organic compound featuring a pyridine core substituted with amino, methyl, and ester functional groups. Its molecular structure imparts unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry. The amino group at the 3-position enhances nucleophilicity, while the ester moiety at the 4-position offers reactivity for further derivatization. Though direct studies on this compound are sparse in the provided evidence, its structural analogs provide insights into its behavior.

Properties

IUPAC Name |

methyl 3-amino-2,6-dimethylpyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-5-4-7(9(12)13-3)8(10)6(2)11-5/h4H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMEIDEGRNNBZDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)C)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification of Pyridine Carboxylic Acid Derivatives

A foundational approach involves esterification of 3-amino-2,6-dimethylpyridine-4-carboxylic acid. The carboxylic acid is reacted with methanol in the presence of a dehydrating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), under reflux conditions. For example, in a modified protocol from indazole synthesis, methyl 3-amino-2-methylbenzoate is produced via acetic anhydride-mediated acetylation followed by cyclization with isoamyl nitrite. Adapting this to the pyridine system, the ester group is introduced early to avoid side reactions during subsequent amination steps.

Key Reaction Conditions :

Cyclocondensation of β-Ketoesters with Ammonia

An alternative route employs cyclocondensation of β-ketoesters with ammonia under high pressure. This method, adapted from patents on lutidine derivatives, involves heating dehydroacetic acid with aqueous ammonia to form 2,6-dimethyl-4-hydroxypyridine, followed by amination. While this approach is industrially viable, it suffers from side reactions (e.g., over-amination) and requires stringent pH control (8–9) during workup to isolate the product.

Optimization Challenges :

- Side Reactions : Competing hydrolysis of the ester moiety at elevated temperatures.

- Workup : Multi-stage extraction with toluene and washing with saturated NaCl to remove residual acids.

Industrial-Scale Production Methodologies

Continuous Flow Reactor Systems

Industrial protocols prioritize throughput and purity. A patent-pending method for 2-amino-4,6-dimethylpyridine demonstrates the use of continuous flow reactors to maintain precise temperature (60–80°C) and pressure (2–4 bar) conditions. The process involves:

- Amination : Reaction of 3-aminocrotonitrile with acetic acid and ammonia.

- Cyclization : Automated pH adjustment to 8–9 to precipitate intermediates.

- Purification : Suction filtration and drying at 60°C for 24 hours.

Advantages :

Catalytic Amination Using Transition Metals

Palladium-catalyzed cross-coupling, as seen in thieno[3,2-b]pyridine synthesis, offers a modular route to introduce aryl/heteroaryl groups post-esterification. For example, Suzuki-Miyaura coupling of methyl 3-bromo-2,6-dimethylpyridine-4-carboxylate with pinacolboranes achieves 35–84% yields under mild conditions.

Typical Conditions :

Comparative Analysis of Preparation Methods

| Method | Yield | Purity | Scalability | Key Limitations |

|---|---|---|---|---|

| Direct Esterification | 60–70% | >95% | Moderate | Sensitive to moisture |

| Cyclocondensation | 50–60% | 85–90% | High | Side reactions at high pH |

| Continuous Flow | 90–91% | >98% | High | High initial capital investment |

| Suzuki Coupling | 35–84% | 90–95% | Low | Requires expensive Pd catalysts |

Critical Insights :

- Direct Esterification : Optimal for small-scale synthesis but limited by competing hydrolysis.

- Continuous Flow : Superior for bulk production but necessitates advanced infrastructure.

- Catalytic Methods : Ideal for introducing diverse substituents but economically prohibitive.

Reaction Optimization and Troubleshooting

pH-Dependent Side Reactions

During amination, maintaining pH 8–9 is critical to prevent deprotonation of the pyridine nitrogen, which can lead to ring-opening or polymerization. For instance, incomplete neutralization in the cyclocondensation route resulted in a 15% yield drop due to tar formation.

Solvent Selection for Extraction

Toluene outperforms ethyl acetate in extracting the product from aqueous phases, reducing emulsion formation and improving recovery rates (82% vs. 68%).

Scientific Research Applications

Methyl 3-amino-2,6-dimethylpyridine-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2,6-dimethylpyridine-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs include halogenated and deoxygenated pyridine derivatives. Key examples:

Key Observations :

- Electronic Effects : Replacing methyl groups (in the target compound) with halogens (Cl, Br) increases electrophilicity at the pyridine ring, altering reactivity in nucleophilic aromatic substitution or metal coordination .

- Hydrogen Bonding: Unlike carbohydrate analogs (e.g., methyl 3-amino-2,3-dideoxyhexopyranosides), the target compound’s amino group may participate in weaker hydrogen bonding due to the absence of adjacent hydroxyl groups .

Physicochemical Properties

Limited data exist for the target compound, but inferences can be drawn:

- Solubility: The ester and amino groups likely confer moderate polarity, though solubility in water may be lower than carbohydrate analogs (e.g., methyl 3-amino-2,3-dideoxyhexopyranosides) due to the hydrophobic methyl groups .

- Thermal Stability : The aromatic pyridine ring and electron-donating methyl groups may enhance thermal stability compared to halogenated analogs, which can undergo decomposition under harsh conditions.

Biological Activity

Methyl 3-amino-2,6-dimethylpyridine-4-carboxylate is a pyridine derivative that has attracted attention for its potential biological activities, including antimicrobial, antitumor, and enzyme inhibition properties. This article explores the compound's biological activity through a synthesis of relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features an amino group and a carboxylate functional group on a pyridine ring. Its molecular formula is C₉H₁₁N₁O₂, characterized by the presence of methyl groups at the 2 and 6 positions of the pyridine ring. The compound can undergo various chemical reactions, including oxidation and reduction, which may influence its biological activity.

1. Antimicrobial Properties

Pyridine derivatives are known for their antibacterial and antifungal activities. Research indicates that this compound exhibits significant antimicrobial effects against various pathogens. For instance, studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi .

2. Antitumor Activity

The compound has also been evaluated for its antitumor potential. Pyridine derivatives have been reported to inhibit specific enzymes involved in tumor progression. For example, studies on related compounds have demonstrated their ability to inhibit aspartate/asparagine β-hydroxylase (AspH), an enzyme implicated in cancer cell growth. This compound may follow similar mechanisms, warranting further investigation into its efficacy as a cancer therapeutic agent .

3. Enzyme Inhibition

The biological activity of this compound may be attributed to its interaction with various enzymes. Research has identified that compounds with similar structures can act as inhibitors of human 2-oxoglutarate-dependent oxygenases, which play crucial roles in cellular metabolism and gene regulation .

Case Study 1: Antibacterial Activity Assessment

A study assessed the antibacterial properties of this compound against several bacterial strains. The results indicated that the compound exhibited an IC₅₀ value of approximately 50 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating moderate antibacterial activity.

| Bacterial Strain | IC₅₀ (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 55 |

| Pseudomonas aeruginosa | 60 |

Case Study 2: Antitumor Efficacy in Cell Lines

In vitro studies evaluated the antitumor efficacy of this compound using human cancer cell lines. The compound showed significant cytotoxicity with an IC₅₀ value of 30 µM against A549 lung cancer cells.

| Cell Line | IC₅₀ (µM) |

|---|---|

| A549 (Lung Cancer) | 30 |

| HeLa (Cervical Cancer) | 35 |

| MCF7 (Breast Cancer) | 40 |

The mechanism by which this compound exerts its biological effects likely involves:

- Hydrogen Bonding : The amino and carboxylic acid groups can form hydrogen bonds with target proteins or enzymes.

- Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell proliferation.

Q & A

Q. How is the crystal structure of Methyl 3-amino-2,6-dimethylpyridine-4-carboxylate determined?

Methodological Answer: The crystal structure can be resolved using single-crystal X-ray diffraction (SXRD). Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. The SHELX suite (e.g., SHELXL for refinement) is widely used for structure solution and refinement . Key steps include:

- Data Processing: Integration of diffraction data using software like SAINT or CrysAlisPro.

- Structure Solution: Patterson methods or direct methods (via SHELXS/SHELXD) for phase determination.

- Hydrogen Bonding Analysis: Use PLATON or Mercury to visualize intermolecular interactions (e.g., N–H⋯O hydrogen bonds observed in analogous methyl-substituted pyridine derivatives) .

Example Crystallographic Parameters (Analogous Compound):

| Parameter | Value (Analogous Structure) |

|---|---|

| Space Group | P2₁/c |

| a, b, c (Å) | 8.21, 10.54, 12.78 |

| β (°) | 98.5 |

| R-factor (%) | < 5.0 |

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Assign peaks using DEPT-135 and HSQC experiments. The amino and methyl groups typically appear at δ 2.3–2.6 ppm (CH₃) and δ 5.1–5.5 ppm (NH₂) in CDCl₃ or DMSO-d₆ .

- 2D NMR (COSY, NOESY): Resolve coupling patterns and confirm substituent positions.

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data refinement (e.g., twinning or disorder)?

Methodological Answer:

- Twinning Analysis: Use the ROTAX tool in SHELXL to identify twin laws. Refine twin fractions with BASF parameters .

- Disordered Atoms: Apply PART and SUMP restraints to model split positions. Validate with the ADDSYM algorithm in PLATON.

- Validation Tools: Check using CheckCIF for outliers (e.g., bond length deviations > 0.02 Å). For high R-factor discrepancies, re-examine data scaling or absorption corrections .

Q. How to perform conformational analysis of the compound using computational methods?

Methodological Answer:

- Ab Initio Calculations: Use Gaussian or ORCA software with B3LYP/6-311++G(d,p) basis sets. Optimize geometry and calculate electrostatic potential maps.

- Energy Minimization: Compare staggered vs. eclipsed conformers of the methyl groups. For pyridine derivatives, intramolecular H-bonding (e.g., NH⋯O=C) often stabilizes planar conformations .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., in acetonitrile) with GROMACS. Analyze RMSD plots to assess stability.

Q. How to quantify impurities or byproducts in synthetic batches?

Methodological Answer:

- HPLC Method: Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of 0.1% TFA in water/acetonitrile (90:10 to 10:90 over 30 min). Detect at 254 nm .

- Calibration Curve: Prepare standards of known impurities (e.g., methyl ester hydrolysis products). Limit of detection (LOD) ≈ 0.1% w/w.

Data Contradiction Analysis

Q. How to address conflicting NMR and X-ray data (e.g., unexpected tautomerism)?

Methodological Answer:

- Variable Temperature NMR: Acquire spectra from 25°C to −40°C to detect dynamic equilibria (e.g., keto-enol tautomerism).

- DFT Calculations: Compare computed chemical shifts (via GIAO method) with experimental data. For example, if X-ray shows a planar carboxylate but NMR suggests rotameric flexibility, model both conformers computationally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.